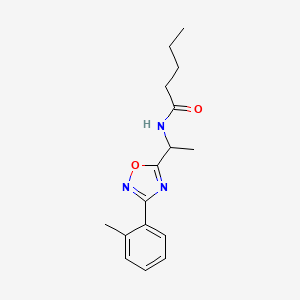
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in scientific research applications.
作用机制
The mechanism of action of N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves the inhibition of certain enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. This compound has also been found to have anti-cancer properties, as it inhibits the growth of cancer cells. In addition, N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been found to have anti-bacterial and anti-fungal properties.
实验室实验的优点和局限性
One of the main advantages of using N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in lab experiments is its unique properties. This compound has been found to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties, which make it suitable for use in various studies. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in the appropriate concentrations and to follow the necessary safety protocols to avoid any adverse effects.
未来方向
There are several future directions for the study of N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide. One potential direction is the development of new drugs and therapies for various diseases. This compound has been found to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties, which make it a promising candidate for the development of new drugs. Another potential direction is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide inhibits the activity of certain enzymes and proteins in the body. Finally, there is a need for further studies to determine the safety and toxicity of this compound in humans.
合成方法
The synthesis method of N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves the reaction of o-tolyl hydrazine with ethyl acetoacetate to form 3-(o-tolyl)-1,2,4-oxadiazol-5-carboxylic acid ethyl ester. The resulting compound is then reacted with 1-bromo-3-pentanone to form N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide.
科学研究应用
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. This compound has been used in various studies to investigate the mechanism of action of certain enzymes and proteins. It has also been used in the development of new drugs and therapies for various diseases.
属性
IUPAC Name |
N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-5-10-14(20)17-12(3)16-18-15(19-21-16)13-9-7-6-8-11(13)2/h6-9,12H,4-5,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVVDVUSGVTZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pentanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




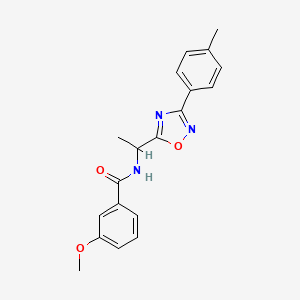

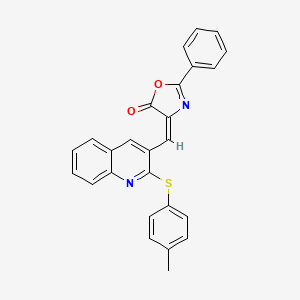
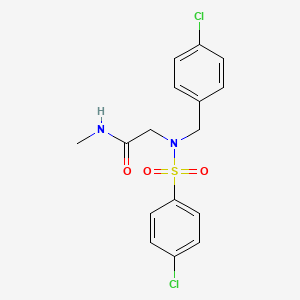
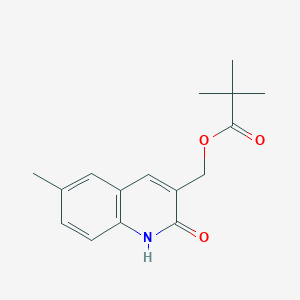
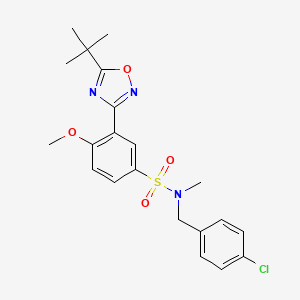

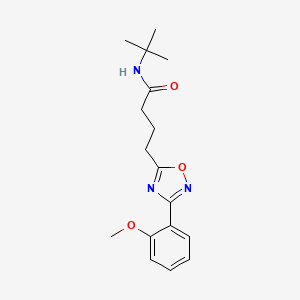

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)
